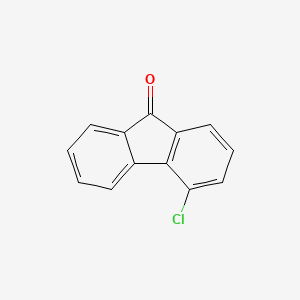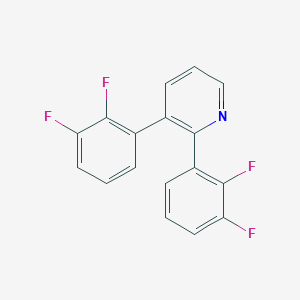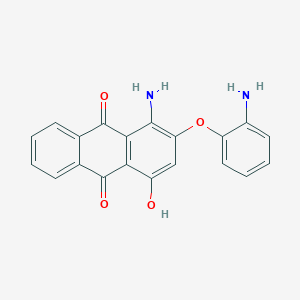
1-Amino-2-(2-aminophenoxy)-4-hydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2-(2-aminophenoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound is part of the anthracene family, which is characterized by three fused benzene rings
準備方法
The synthesis of 1-Amino-2-(2-aminophenoxy)-4-hydroxyanthracene-9,10-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydroxylation: Hydroxyl groups are introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide.
Coupling: The final step involves coupling the aminophenoxy group to the anthracene core, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial production methods may vary slightly but generally follow similar steps with optimizations for large-scale synthesis.
化学反応の分析
1-Amino-2-(2-aminophenoxy)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into different hydroxyanthracene derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like DCC. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Amino-2-(2-aminophenoxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound is studied for its potential use in biological staining and imaging due to its fluorescent properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with DNA.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-Amino-2-(2-aminophenoxy)-4-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This property is particularly useful in cancer research, where it can inhibit the proliferation of cancer cells. Additionally, the compound’s ability to form reactive oxygen species (ROS) can lead to oxidative stress in cells, further contributing to its therapeutic potential.
類似化合物との比較
1-Amino-2-(2-aminophenoxy)-4-hydroxyanthracene-9,10-dione can be compared with other anthracene derivatives, such as:
1-Amino-2-(2-hydroxyphenoxy)-4-hydroxyanthracene-9,10-dione: Similar structure but with a hydroxy group instead of an amino group.
1-Amino-2-(2-aminophenoxy)-4-methoxyanthracene-9,10-dione: Contains a methoxy group instead of a hydroxy group.
1,2-Bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid (BAPTA): A chelating agent with a similar aminophenoxy structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
110732-19-9 |
|---|---|
分子式 |
C20H14N2O4 |
分子量 |
346.3 g/mol |
IUPAC名 |
1-amino-2-(2-aminophenoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H14N2O4/c21-12-7-3-4-8-14(12)26-15-9-13(23)16-17(18(15)22)20(25)11-6-2-1-5-10(11)19(16)24/h1-9,23H,21-22H2 |
InChIキー |
YWZBTRGZTAMJLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=CC=C4N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13139283.png)
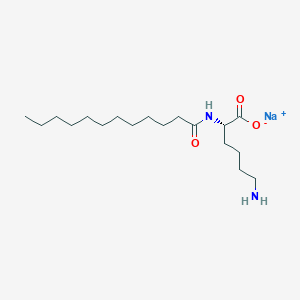
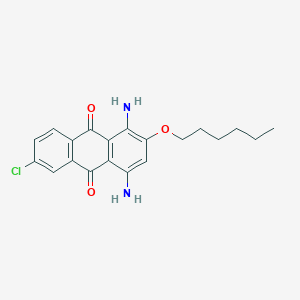

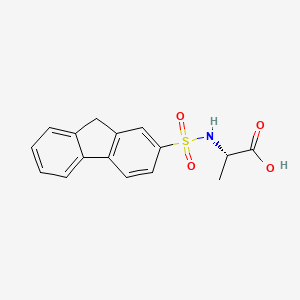
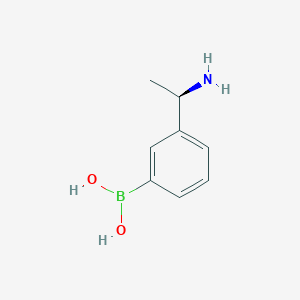
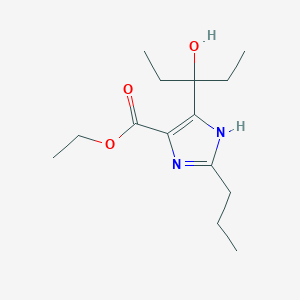
![(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid](/img/structure/B13139337.png)
![[3-Acetyl-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13139339.png)
